Cas no 16101-63-6 (6,7-Dimethoxy-1(2H)-isoquinolone)

6,7-Dimethoxy-1(2H)-isoquinolone is a heterocyclic organic compound featuring a fused isoquinoline core with methoxy substituents at the 6 and 7 positions. This structure imparts unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Its rigid aromatic framework enhances stability, while the methoxy groups offer sites for further functionalization. The compound is particularly useful in the development of bioactive molecules, including potential CNS agents and enzyme inhibitors, due to its ability to interact with biological targets. High purity and consistent quality ensure reliable performance in research and industrial applications.
6,7-Dimethoxy-1(2H)-isoquinolone structure
16101-63-6 structure
Product Name:6,7-Dimethoxy-1(2H)-isoquinolone
CAS No:16101-63-6
MF:C11H11NO3
MW:205.209943056107
MDL:MFCD00086979
CID:121419
PubChem ID:3312489
Update Time:2025-06-10

6,7-Dimethoxy-1(2H)-isoquinolone Chemical and Physical Properties

Names and Identifiers

    • 6,7-Dimethoxyisoquinolin-1(2H)-one
    • 1(2H)-Isoquinolinone,6,7-dimethoxy-
    • 6,7-Dimethoxy-1(2H)-isoquinolone
    • 6,7-dimethoxy-2H-isoquinolin-1-one
    • 6,7-dimethoxyisoquinoline-1(2H)-one
    • 2H-Isoquinolin-1-one,6,7-dimethoxy
    • 6,7-Dimethoxy-isoquinolinone
    • 6,7-dimethoxyisoquinolone
    • SY199478
    • EN300-202442
    • MFCD00086979
    • 2H-Isoquinolin-1-one, 6,7-dimethoxy-
    • FT-0692838
    • 6,7-dimethoxy-1(2H)-isoquinolinone
    • SCHEMBL15647963
    • TS-02920
    • 16101-63-6
    • DTXSID10391355
    • AKOS015951300
    • SCHEMBL3951034
    • 6,7-dimethoxy-1,2-dihydroisoquinolin-1-one
    • 1(2H)-Isoquinolinone, 6,7-dimethoxy-
    • CS-0147890
    • 6,7-dimethoxyisoquinolin-1-ol
    • 6,7-dimethoxy-isoquinolin-1(2H)-one
    • MDL: MFCD00086979
    • Inchi: 1S/C11H11NO3/c1-14-9-5-7-3-4-12-11(13)8(7)6-10(9)15-2/h3-6H,1-2H3,(H,12,13)
    • InChI Key: RSCNYUAUZAUCBZ-UHFFFAOYSA-N
    • SMILES: O(C)C1C(=CC2C=CNC(C=2C=1)=O)OC

Computed Properties

  • Exact Mass: 205.07400
  • Monoisotopic Mass: 205.074
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 277
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 47.6A^2
  • XLogP3: 1.3

Experimental Properties

  • Color/Form: No data available
  • Density: 1.2±0.1 g/cm3
  • Melting Point: No data available
  • Boiling Point: 462.7±45.0 °C at 760 mmHg
  • Flash Point: 233.6±28.7 °C
  • Refractive Index: 1.558
  • PSA: 51.32000
  • LogP: 1.54530
  • Vapor Pressure: 0.0±1.1 mmHg at 25°C

6,7-Dimethoxy-1(2H)-isoquinolone Security Information

6,7-Dimethoxy-1(2H)-isoquinolone Customs Data

  • HS CODE:2933790090
  • Customs Data:

    China Customs Code:

    2933790090

    Overview:

    2933790090 Other lactams. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:9.0% general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933790090. other lactams. VAT:17.0%. Tax rebate rate:9.0%. . MFN tariff:9.0%. General tariff:20.0%

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6,7-Dimethoxy-1(2H)-isoquinolone Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:16101-63-6)6,7-Dimethoxy-1(2H)-isoquinolone
Order Number:A950038
Stock Status:in Stock
Quantity:250mg/1g/5g/10g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 16:05
Price ($):192.0/383.0/1149.0/1920.0
Email:sales@amadischem.com

Additional information on 6,7-Dimethoxy-1(2H)-isoquinolone

Professional Introduction to Compound with CAS No. 16101-63-6 and Product Name: 6,7-Dimethoxy-1(2H)-isoquinolone

The compound with the CAS number 16101-63-6 is a highly intriguing molecule known by the product name 6,7-Dimethoxy-1(2H)-isoquinolone. This heterocyclic organic compound belongs to the isoquinolone class, a family of nitrogen-containing aromatic organic compounds that have garnered significant attention in the field of pharmaceutical chemistry and medicinal research due to their diverse biological activities. Isoquinolones, particularly those with methoxy substituents, exhibit a broad spectrum of pharmacological properties, making them valuable scaffolds for drug discovery and development.

6,7-Dimethoxy-1(2H)-isoquinolone has been extensively studied for its potential therapeutic applications. The presence of methoxy groups at the 6 and 7 positions enhances its reactivity and functionality, allowing for further chemical modifications that can fine-tune its biological properties. This compound has shown promise in various preclinical studies, particularly in the context of anti-inflammatory, anticancer, and antimicrobial applications. The structural framework of 6,7-Dimethoxy-1(2H)-isoquinolone facilitates interactions with multiple biological targets, which is a key factor in its potential as a lead compound for novel therapeutic agents.

In recent years, there has been a surge in research focused on isoquinolone derivatives due to their unique chemical and biological characteristics. The synthesis of 6,7-Dimethoxy-1(2H)-isoquinolone involves multi-step organic reactions that require precise control over reaction conditions to achieve high yields and purity. Advanced synthetic methodologies have been employed to optimize the production process, ensuring that the compound is suitable for further pharmacological evaluation. These methodologies often include catalytic processes that enhance efficiency while minimizing environmental impact.

The pharmacological profile of 6,7-Dimethoxy-1(2H)-isoquinolone has been a subject of intense investigation. Studies have demonstrated its ability to modulate various cellular pathways, including those involved in inflammation and cancer progression. The compound has been shown to inhibit the activity of key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in mediating inflammatory responses. Additionally, it has exhibited cytotoxic effects against several cancer cell lines, suggesting its potential as an anticancer agent.

One of the most compelling aspects of 6,7-Dimethoxy-1(2H)-isoquinolone is its ability to cross the blood-brain barrier (BBB), a property that is essential for compounds intended to treat neurological disorders. Research has shown that modifications at the methoxy positions can enhance BBB penetration, making this isoquinolone derivative a promising candidate for neuropharmacological applications. Furthermore, its stability under physiological conditions ensures that it can be effectively delivered to target tissues without degradation.

The chemical versatility of 6,7-Dimethoxy-1(2H)-isoquinolone also allows for the development of prodrugs or analogs with improved pharmacokinetic profiles. By incorporating additional functional groups or altering the substitution pattern, researchers can create derivatives that exhibit enhanced solubility, bioavailability, or targeted delivery systems. These advancements are crucial for translating preclinical findings into effective clinical therapies.

Recent advancements in computational chemistry have further accelerated the discovery process for isoquinolone-based compounds like 6,7-Dimethoxy-1(2H)-isoquinolone. Molecular modeling techniques have been used to predict binding affinities and optimize molecular structures for better target interactions. These computational tools have complemented traditional experimental approaches by providing rapid screening of potential candidates and insights into their mechanisms of action.

The synthesis and characterization of 6,7-Dimethoxy-1(2H)-isoquinolone have also benefited from innovations in spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). These methods provide detailed structural information and help ensure the purity of the compound before it undergoes pharmacological testing. High-resolution NMR spectroscopy has been particularly useful in confirming the stereochemistry of complex isoquinoline derivatives.

In conclusion,6,7-Dimethoxy-1(2H)-isoquinolone represents a significant advancement in pharmaceutical chemistry with its unique structural features and promising biological activities. Ongoing research continues to uncover new therapeutic potentials for this compound and its derivatives. As our understanding of molecular interactions improves through interdisciplinary approaches combining organic synthesis with computational modeling and pharmacology,6,7-Dimethoxy-1(2H)-isoquinolone is poised to play a crucial role in the development of next-generation pharmaceuticals.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:16101-63-6)6,7-Dimethoxy-1(2H)-isoquinolone
A950038
Purity:99%/99%/99%/99%
Quantity:250mg/1g/5g/10g
Price ($):192.0/383.0/1149.0/1920.0
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